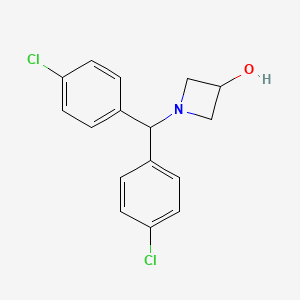
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol
Übersicht
Beschreibung
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is characterized by the presence of two 4-chlorophenyl groups attached to a central azetidin-3-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[Bis(4-chlorophenyl)methyl]azetidin-2-ol: Similar structure but with a different position of the hydroxyl group.
1-[Bis(4-chlorophenyl)methyl]pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is unique due to its specific azetidin-3-ol structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15Cl2NO |
|---|---|
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
1-[bis(4-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(19-9-15(20)10-19)12-3-7-14(18)8-4-12/h1-8,15-16,20H,9-10H2 |
InChI-Schlüssel |
SFXIMUPKAOTJSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














